(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone (hereafter referred to as Compound A) is a synthetic small molecule featuring a fused bicyclic pyrazolo[1,5-a]pyridine core linked via a methanone bridge to a piperazine ring substituted with a thiophene-2-carbonyl group. The thiophene group introduces sulfur-mediated interactions, which may enhance binding affinity to specific biological targets.
Properties
IUPAC Name |
[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c22-16(13-12-18-21-6-2-1-4-14(13)21)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWNKTUUQNCGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone is a novel hybrid molecule that combines the tetrahydropyrazolo moiety with a thiophene-based piperazine. This structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The tetrahydropyrazolo[1,5-a]pyridine core is known for its role in modulating enzyme activity and receptor interactions. These interactions can lead to various therapeutic effects depending on the target proteins involved. For instance, compounds with similar structures have shown promise as enzyme inhibitors and receptor ligands .
Antimicrobial Activity
Recent studies have highlighted the potential of tetrahydropyrazolo derivatives as antimicrobial agents . These compounds have demonstrated significant activity against various pathogens, including bacteria and fungi. For example, derivatives similar to the compound have been evaluated for their antibacterial properties against Mycobacterium tuberculosis, showing IC90 values ranging from 3.73 to 4.00 μM .
Anticancer Potential
The compound has also been investigated for its anticancer properties . Research indicates that tetrahydropyrazolo[1,5-a]pyridine-fused chlorins exhibit impressive photosensitizing abilities against melanoma cells. These studies found that specific derivatives can induce apoptosis and necrosis in human melanoma cells .
Enzyme Inhibition
In addition to antimicrobial and anticancer activities, the compound may act as an enzyme inhibitor . The pyrazolo[1,5-a]pyridine scaffold has been associated with various enzymatic activities that could be targeted for therapeutic benefits .
Study 1: Antitubercular Activity
A study synthesized a series of substituted piperazine derivatives that included the tetrahydropyrazolo structure. Among these compounds, several exhibited significant antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . This highlights the potential for developing new treatments for tuberculosis using derivatives of this compound.
Study 2: Anticancer Efficacy
In another investigation focused on photodynamic therapy, tetrahydropyrazolo derivatives were tested against melanoma cell lines. The results indicated that certain modifications to the chlorin structure enhanced hydrophilicity and increased cytotoxicity against human melanoma cells . The study concluded that these compounds could provide a viable approach to overcoming resistance in melanotic melanoma treatments.
Data Summary Table
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
Compound A is compared to analogs with modifications at the piperazine substituent:
- Compound 21 (): Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone replaces the thiophene-2-carbonyl group with a trifluoromethylphenyl moiety. The trifluoromethyl group increases lipophilicity (logP) and metabolic stability but may reduce solubility compared to Compound A .
- Compound B (): 1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone introduces a phenethyl linker with a trifluoromethyl group.
Core Heterocyclic Modifications
- Compound C (): {3-[(4-Benzyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}{5,7-dimethyl-6-[(4-methylphenyl)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}methanone substitutes the pyridine core with pyrimidine, enlarging the aromatic surface area for π-π interactions. The benzyl-triazolyl group adds steric bulk, which may hinder blood-brain barrier penetration compared to Compound A .
- Compound D (): Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate replaces the pyrazolo-pyridine core with imidazo-pyridine. The nitro and cyano groups enhance polarity, improving aqueous solubility but increasing metabolic susceptibility .
Physicochemical and Pharmacokinetic Properties
| Compound | Core Structure | Piperazine Substituent | Molecular Weight | Key Features |
|---|---|---|---|---|
| Compound A | Pyrazolo[1,5-a]pyridine | Thiophene-2-carbonyl | ~393.4* | Moderate solubility, sulfur interactions |
| Compound 21 | Pyrazolo[1,5-a]pyridine | 4-(Trifluoromethyl)phenyl | ~424.4 | High lipophilicity, metabolic stability |
| Compound B | Pyrazolo[1,5-a]pyridine | Phenethyl trifluoromethyl | 420.4 | Conformational flexibility |
| Compound C | Pyrazolo[1,5-a]pyrimidine | Benzyl-triazolylmethyl | 533.68 | Bulky substituents, reduced permeability |
| Compound D | Imidazo[1,2-a]pyridine | Nitrophenyl, cyano, esters | ~575.6 | High polarity, metabolic liability |
*Calculated based on molecular formula C₁₇H₁₉N₅O₂S.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
